molecular formula C10H21BrO B13548122 4-(Bromomethyl)-1-ethoxy-5-methylhexane

4-(Bromomethyl)-1-ethoxy-5-methylhexane

Cat. No.: B13548122
M. Wt: 237.18 g/mol
InChI Key: DTTAPPISVQTBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bromomethyl)-1-ethoxy-5-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, which also contains an ethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-ethoxy-5-methylhexane can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 1-ethoxy-5-methylhexane, using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-ethoxy-5-methylhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of alcohols, amines, or thioethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

4-(Bromomethyl)-1-ethoxy-5-methylhexane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the modification of biomolecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-ethoxy-5-methylhexane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are primarily determined by the nature of the nucleophile or electrophile interacting with the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)-1-ethoxy-5-methylhexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    4-(Bromomethyl)-1-methoxy-5-methylhexane: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(Bromomethyl)-1-ethoxy-5-ethylhexane: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-(Bromomethyl)-1-ethoxy-5-methylhexane is unique due to the presence of both a bromomethyl group and an ethoxy group on the same hexane chain

Properties

Molecular Formula

C10H21BrO

Molecular Weight

237.18 g/mol

IUPAC Name

4-(bromomethyl)-1-ethoxy-5-methylhexane

InChI

InChI=1S/C10H21BrO/c1-4-12-7-5-6-10(8-11)9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

DTTAPPISVQTBSU-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(CBr)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.